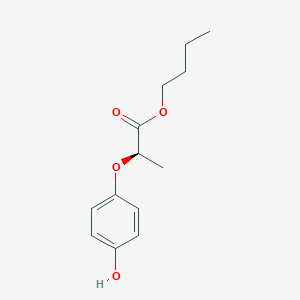

(R)-Butyl 2-(4-hydroxyphenoxy)propanoate

Description

Historical Context of Propanoate Esters in Chemical Research

Propanoate esters, also known as propionates, are a class of organic compounds derived from propanoic acid. wikipedia.org Historically, many simple esters were first identified as the sources of the pleasant aromas of fruits and flowers and were subsequently used as artificial flavorings and fragrances. wikipedia.orgchemguide.co.uk The classic method for their synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid (like propanoic acid) with an alcohol in the presence of an acid catalyst. chemguide.co.ukwikipedia.org

Beyond their use in the food and perfume industries, the industrial-scale production of propanoate esters and their parent acid began with the development of petrochemical processes. quora.com This allowed for their widespread use as versatile solvents for resins and lacquers, and as intermediates in the production of other chemicals, including polymers (e.g., cellulose-acetate-propionate), pharmaceuticals, and pesticides. wikipedia.orgwikipedia.org The evolution of asymmetric synthesis in the late 20th century brought a new level of sophistication to the field, enabling the targeted production of specific stereoisomers of chiral propanoate esters, which is critical for applications in pharmaceuticals and modern agrochemicals. google.com

Structural Classification and Chirality of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate within Phenoxypropanoic Acid Derivatives

This compound is a member of the phenoxypropanoic acid derivative family. Its molecular structure consists of several key components: a propanoate backbone, a phenoxy group (a phenyl ring attached via an ether linkage), a hydroxyl (-OH) group on the phenyl ring at the para (4) position, and a butyl ester group.

A defining feature of this molecule is its chirality. The second carbon atom of the propanoate chain is a stereocenter, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror-image forms, known as enantiomers: the (R)-enantiomer and the (S)-enantiomer. The "(R)" designation in the compound's name specifies that it is the rectus (Latin for right) enantiomer. This stereoisomerism is a critical aspect of the broader class of aryloxyphenoxypropionate (APP) herbicides. nih.govsdiarticle3.com

Rationale for Dedicated Academic Research on this compound

The primary driver for academic and industrial research into this compound is its essential role as a chiral intermediate in the synthesis of high-value APP herbicides, such as Cyhalofop-butyl. chemball.com The biological target of these herbicides is the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. researchgate.net

Crucially, the herbicidal activity of APP compounds is highly enantioselective, with the (R)-enantiomer being significantly more potent than its (S)-counterpart. nih.govnih.govresearchgate.net The (S)-enantiomer is often considered inactive or substantially less active. nih.gov Therefore, producing enantiomerically pure (R)-herbicides is more efficient and environmentally responsible, as it avoids the unnecessary application of the inactive isomer. This necessitates the synthesis of optically pure building blocks like this compound, fueling research into stereoselective synthesis and purification methods to achieve high chemical and optical purity. chemicalbook.com

Overview of Current Research Landscape and Identified Knowledge Gaps for this compound

The current research landscape for this compound and its precursors is predominantly focused on optimizing synthesis pathways. A significant area of investigation is the production of its immediate precursor, (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). nih.govresearchgate.net Research in this area includes the development of microbial fermentation processes, using fungi such as Beauveria bassiana, to perform regioselective hydroxylation on (R)-2-phenoxypropionic acid, offering a green chemistry approach to obtaining the key chiral acid. nih.govresearchgate.net

Chemical synthesis research aims to improve the efficiency, yield, and purity of the final esterification step that produces this compound itself, as well as the subsequent steps to create the final herbicide. jocpr.comgoogle.comgoogle.com Studies often focus on catalysts, reaction conditions, and minimizing side products to achieve yields exceeding 94% and optical purity greater than 99%. chemicalbook.comgoogle.com

A notable knowledge gap appears to be the exploration of this compound's utility beyond its role as a herbicide intermediate. There is limited public research on other potential biological activities or applications in materials science or other fields of chemistry. Furthermore, while biotechnological routes for its acid precursor are being explored, research into direct enzymatic or microbial synthesis of the butyl ester itself is less prominent.

Detailed Compound Data

Physicochemical Properties of this compound

Data sourced from multiple references. chemball.comchemicalbook.comchemscene.comruifuchemical.com

Key Compounds in the Synthesis Pathway of Cyhalofop-butyl

This table illustrates the progression from the key chiral acid to the intermediate and then to a final commercial product. nih.govjocpr.comthegoodscentscompany.com

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

butyl (2R)-2-(4-hydroxyphenoxy)propanoate |

InChI |

InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3/t10-/m1/s1 |

InChI Key |

MPNXVFDGEQKYAY-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for R Butyl 2 4 Hydroxyphenoxy Propanoate and Its Precursors

Established Synthetic Routes to 2-(4-hydroxyphenoxy)propanoic Acid Derivatives

The synthesis of 2-(4-hydroxyphenoxy)propanoic acid and its derivatives serves as the foundational step toward producing the target butyl ester. These routes primarily involve the formation of an ether linkage followed by esterification.

Etherification Reactions in Propanoate Synthesis

A primary method for constructing the phenoxy linkage in 2-(4-hydroxyphenoxy)propanoic acid is the Williamson ether synthesis. smolecule.com This classical method involves a nucleophilic substitution reaction between a phenoxide ion and an alkyl halide. smolecule.com In this context, the synthesis typically begins with the deprotonation of hydroquinone (B1673460) to form a phenoxide, which then reacts with a 2-halopropanoic acid derivative. smolecule.comepo.org A significant challenge in this reaction is preventing the dialkylation of hydroquinone, as both hydroxyl groups are reactive. google.com

To achieve mono-alkylation, one approach involves using a large excess of hydroquinone, though this can result in low conversion rates. google.com A more controlled method protects one of the hydroxyl groups on hydroquinone before the etherification step, followed by deprotection. google.com An alternative strategy involves the direct reaction of hydroquinone with an S-2-halopropanoic acid, such as S-2-chloropropanoic acid, in the presence of a base to yield the desired (R)-enantiomer of the acid precursor. epo.org

Patented industrial processes often utilize the reaction between hydroquinone and derivatives of lactic acid, such as (R)-ethyl lactate, which can be converted to a leaving group (e.g., benzenesulfonate or tosylate). chemicalbook.comgoogle.com This reaction is typically performed in an inert solvent under basic conditions, often with the aid of a phase transfer catalyst to improve yield. chemicalbook.comgoogle.com

Esterification Protocols for Butyl Propanoates

The conversion of the carboxylic acid precursor, (R)-2-(4-hydroxyphenoxy)propanoic acid, to its corresponding butyl ester is commonly achieved through Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an alcohol, in this case, butanol. masterorganicchemistry.comresearchgate.net

The reaction is typically carried out by refluxing the acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comgoogle.comceon.rs The use of excess alcohol helps to shift the equilibrium toward the formation of the ester product. masterorganicchemistry.com Industrial processes have been developed that detail multi-stage esterifications to drive the reaction to completion and achieve high purity ( >99%) of the final ester product. google.com These methods involve reacting (R)-2-(4-hydroxyphenoxy)propionic acid with the alcohol in the presence of a distillable acid catalyst at temperatures ranging from 20°C to 150°C. google.comgoogle.com After each stage, unreacted alcohol and water are typically removed to further push the equilibrium towards the product. google.com

| Alcohol | Catalyst | Reaction Time | Product | Purity/Content |

|---|---|---|---|---|

| Methanol | Hydrogen Chloride | 4 h (reflux) | Methyl R-2-(4-hydroxyphenoxy)propionate | 99.7% |

| Ethanol | Hydrochloric Acid | 1 h (reflux) | Ethyl R-2-(4-hydroxyphenoxy)propionate | 99.4% |

| n-Butanol | Hydrochloric Acid | 1 h (reflux) | n-Butyl R-2-(4-hydroxyphenoxy)propionate | 99.5% |

| Isobutanol | Hydrochloric Acid | 1 h (reflux) | Isobutyl R-2-(4-hydroxyphenoxy)propionate | 99.5% |

Stereoselective Synthesis of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

Achieving the correct stereochemistry is critical, as the biological activity of aryloxyphenoxypropionate compounds is often associated predominantly with the (R)-enantiomer. nih.gov Therefore, stereoselective synthetic methods are paramount.

Asymmetric Catalysis Approaches for Enantioselective Synthesis

Asymmetric catalysis offers an elegant route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govnih.gov For the synthesis of chiral 2-aryloxypropanoic acids, one effective strategy is the kinetic resolution of a racemic mixture. elsevierpure.com In this approach, a chiral catalyst selectively promotes the reaction of one enantiomer over the other.

A reported method for the kinetic resolution of racemic 2-aryloxypropanoic acids utilizes an enantioselective esterification reaction. elsevierpure.com This process employs the chiral acyl-transfer catalyst (+)-benzotetramisole, along with pivalic anhydride as an activating agent and an achiral alcohol. elsevierpure.com The catalyst facilitates the esterification of one enantiomer at a much faster rate, allowing for the separation of the unreacted, optically active carboxylic acid from the newly formed ester. elsevierpure.com This technique provides both the chiral acid and the corresponding ester with high enantioselectivity. elsevierpure.com

Chiral Auxiliary-Mediated Syntheses of the (R)-Enantiomer

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. wikipedia.org This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and recovered. wikipedia.org

For the synthesis of (R)-α-aryloxypropanoic acids, chiral auxiliaries such as amides derived from (S)-lactic acid can be employed. researchgate.net In one approach, a racemic α-bromopropanoic acid derivative is coupled to a chiral lactamide. The subsequent nucleophilic substitution with a phenoxide ion proceeds diastereoselectively, influenced by the stereocenter of the auxiliary. researchgate.net After the substitution reaction, the auxiliary is removed by mild acid hydrolysis to yield the enantiomerically enriched (R)-α-aryloxypropanoic acid, which is the direct precursor to the target compound. researchgate.net Other auxiliaries, such as chiral oxazolidinones and camphorsultam, have also proven effective in directing stereoselective alkylation and other bond-forming reactions in related systems. wikipedia.org

Biocatalytic Methods for Enantioselective Production of this compound

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild conditions. For the production of (R)-2-(4-hydroxyphenoxy)propanoic acid ((R)-HPOPA), the precursor to the target ester, microbial transformation has been successfully demonstrated. nih.govnih.gov

The entomopathogenic fungus Beauveria bassiana has been shown to be effective in producing (R)-HPOPA through the hydroxylation of the substrate (R)-2-phenoxypropionic acid (POPA). nih.gov Research has focused on optimizing the fermentation conditions to maximize the yield. nih.govnih.gov Studies have identified key factors such as the choice of carbon and nitrogen sources, inoculum size, temperature, and the addition of inducers like hydrogen peroxide (H₂O₂), which may enhance the activity of peroxidases responsible for the hydroxylation. nih.gov Under optimized solid-state fermentation conditions using rice bran as a substrate, a yield of 77.78% has been achieved. nih.gov

| Parameter | Original Condition | Optimized Condition | (R)-HPOPA Titer |

|---|---|---|---|

| Cultivation | Shaking Flask | Static Cultivation | - |

| Glucose | - | 38.81 g/L | - |

| Peptone | - | 7.28 g/L | - |

| H₂O₂ Addition | 0 g/L | 1.08 g/L | - |

| Final Titer | 9.60 g/L | 19.53 g/L | 19.53 g/L |

Another significant biocatalytic approach is the enzymatic resolution of racemic mixtures of 2-(4-hydroxyphenoxy)propanoic acid or its esters. mdpi.comscielo.br This kinetic resolution is typically performed using hydrolase enzymes, such as lipases (e.g., from Candida antarctica or Burkholderia cepacia), which can selectively hydrolyze one enantiomer of an ester, leaving the other unreacted. mdpi.commanchester.ac.uk This allows for the separation of the enantiomerically pure acid and ester, providing a direct route to the desired chiral precursors. mdpi.comscielo.br

Development of Novel Synthetic Strategies for this compound

Traditional synthesis of this compound typically involves a multi-step process. This often begins with the synthesis of the chiral precursor, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), followed by its esterification with n-butanol. chemicalbook.com While effective, these linear sequences can be time-consuming and may lead to yield loss during intermediate purification steps. Consequently, research has shifted towards developing more streamlined and innovative synthetic routes.

While a specific one-pot synthesis for the direct conversion of initial precursors to this compound is not yet widely documented, research on related aryloxyphenoxypropionate herbicides has demonstrated the feasibility of this strategy. A study has detailed an efficient one-pot method for synthesizing various APP herbicides by reacting a halo-heterocycle, (R)-4-hydroxyphenoxy propionic acid, and an alcohol or amine in the presence of 2,4,6-trichloro-1,3,5-triazine and tetrabutylammonium iodide as a catalyst. scienceopen.comresearchgate.net This methodology showcases the potential for combining the formation of the aryloxyphenoxy ether and the subsequent esterification or amidation into a single, seamless operation. scienceopen.comresearchgate.net

This strategy could be adapted for this compound, potentially combining the Williamson ether synthesis (reacting a hydroquinone salt with an (S)-2-halopropanoic acid derivative) and the final esterification step. Such an approach would represent a significant leap in manufacturing efficiency for this key agrochemical intermediate.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is another novel strategy with immense potential for the synthesis of this compound. This technology offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, improved reaction control, and greater potential for automation and scalability. nih.gov

The application of flow chemistry has been successfully demonstrated in the multi-step synthesis of various active pharmaceutical ingredients (APIs), showcasing its robustness and efficiency. nih.govmdpi.com For instance, complex molecules have been synthesized through multi-step sequences where intermediates are generated and consumed in-line, eliminating the need for isolation and purification between steps. mdpi.com

Although a specific flow synthesis protocol for this compound has not been detailed in the literature, the principles are directly applicable. A hypothetical flow process could involve pumping a stream of (R)-2-(4-hydroxyphenoxy)propionic acid and n-butanol with an acid catalyst through a heated packed-bed or coil reactor. The continuous output could then be directed to an in-line purification module, such as liquid-liquid extraction or chromatography, to isolate the pure product. The precise control over temperature, pressure, and residence time in a flow reactor could lead to higher yields and purity compared to conventional batch esterification. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into chemical manufacturing is essential for sustainable development. This involves designing processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus for the synthesis of this compound include the use of environmentally benign solvents and the improvement of atom economy.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of this compound and its analogs have often employed solvents such as toluene or dimethyl sulfoxide (DMSO). chemicalbook.com However, there is a growing emphasis on replacing these with greener alternatives or developing solvent-free reaction conditions.

Recent advancements have shown the viability of solvent-free approaches in related syntheses. For example, a patented method for preparing the herbicide quizalofop-P-ethyl includes a step where ethyl S(-)-tosyllactate is prepared in a solvent-free and desiccant-free system, which simplifies the procedure and reduces costs. google.com

For the esterification step to produce this compound, replacing conventional solvents with more benign options is a key goal. Alcohols, such as n-butanol, can serve as both a reactant and a solvent, reducing the need for an additional co-solvent. Water has also been used as a solvent in the synthesis of the HPOPA precursor, representing a significant green improvement. indiamart.com The use of solid acid catalysts, such as ion-exchange resins like Dowex H+, can facilitate esterification in greener solvents like alcohols and are easily filtered and reused, further minimizing waste.

| Solvent | Application Step | Environmental/Safety Considerations | Reference |

|---|---|---|---|

| Toluene | Esterification | Volatile organic compound (VOC), derived from petrochemicals. | chemicalbook.com |

| Dimethyl Sulfoxide (DMSO) | Precursor Synthesis | High boiling point, can be difficult to remove, potential for hazardous decomposition products. | scbt.com |

| Water | Precursor Synthesis | Most environmentally benign solvent; non-toxic, non-flammable. | indiamart.com |

| n-Butanol | Esterification | Can act as both reactant and solvent, reducing solvent inventory. Considered a greener alternative to many hydrocarbons. | commonorganicchemistry.com |

| Solvent-Free | Precursor Synthesis | Eliminates solvent waste, simplifies purification, and reduces process mass intensity. | google.com |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The final step in the synthesis of this compound is typically a Fischer esterification. This reaction, while common, is not perfectly atom-economical as it produces water as a byproduct.

The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the esterification of HPOPA with n-butanol:

C₉H₁₀O₄ + C₄H₁₀O → C₁₃H₁₈O₄ + H₂O

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| (R)-2-(4-hydroxyphenoxy)propionic acid | C₉H₁₀O₄ | 182.17 | Reactant |

| n-Butanol | C₄H₁₀O | 74.12 | Reactant |

| This compound | C₁₃H₁₈O₄ | 238.28 | Product |

| Total Reactant MW: 182.17 + 74.12 = 256.29 g/mol | |||

| Atom Economy: (238.28 / 256.29) x 100 = 92.97% |

While a 92.97% atom economy is relatively high, waste is still generated from the water byproduct and any side reactions or unreacted starting materials. Waste reduction strategies focus on maximizing reaction yield and minimizing the use of auxiliary substances. Key strategies include:

Use of Catalysts: Employing catalytic amounts of a strong acid (e.g., sulfuric acid) or a reusable solid acid catalyst is preferable to using stoichiometric reagents.

Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reaction time, particularly in a flow chemistry setup, can maximize conversion and minimize the formation of impurities.

Recycling of Reactants: In the synthesis of the HPOPA precursor, an excess of hydroquinone is often used. Developing efficient methods to recover and recycle this unreacted starting material is a crucial waste reduction strategy. indiamart.com

By combining novel synthetic methodologies with the principles of green chemistry, the production of this compound can be made more efficient, economical, and sustainable.

Molecular Mechanisms and Preclinical Biological Activities of R Butyl 2 4 Hydroxyphenoxy Propanoate

Investigation of Molecular Target Interactions and Receptor Binding Profiles

Detailed studies specifically characterizing the molecular target interactions and receptor binding profiles of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate are scarce. However, insights can be drawn from the broader class of aryloxyphenoxypropionate compounds to which it belongs. These compounds are known to act as herbicides. mdpi.com

In Vitro Receptor Affinity and Selectivity Studies

Specific in vitro receptor affinity and selectivity studies for this compound are not readily found in peer-reviewed literature. Research in this area has predominantly focused on the final herbicidal products derived from this intermediate. For instance, aryloxyphenoxypropionate herbicides are known to target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a mechanism that is crucial for fatty acid biosynthesis. mdpi.com While this compound is a precursor to these active ingredients, its own affinity and selectivity for ACCase or other receptors have not been specifically delineated.

Ligand-Target Docking and Molecular Modeling of this compound

Computational studies, such as ligand-target docking and molecular modeling, specifically for this compound are not publicly available. Such studies are typically conducted on the final active compounds to understand their interaction with the target enzyme's active site. For the broader class of aryloxyphenoxypropionate herbicides, molecular modeling has been instrumental in explaining their selective herbicidal activity. These studies often reveal key binding interactions within the catalytic domain of the ACCase enzyme.

Characterization of Allosteric Modulation by this compound

There is no available research that characterizes this compound as an allosteric modulator of any receptor or enzyme. The known mechanism for the final products in this chemical family is competitive inhibition at the enzyme's active site rather than allosteric modulation.

Modulation of Enzymatic Pathways by this compound

As an intermediate, the primary role of this compound is in the synthesis of active herbicidal compounds. Its direct and significant modulation of enzymatic pathways has not been a subject of extensive research.

Enzyme Inhibition Kinetics and Mechanism Characterization

Specific data on the enzyme inhibition kinetics of this compound is not documented. The herbicidal activity of its derivatives is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a vital enzyme in the biosynthesis of fatty acids in susceptible plant species. mdpi.com It is the final, more complex molecules that are designed for potent and selective enzymatic inhibition.

Enzyme Activation and Potentiation Studies

There is no scientific literature to suggest that this compound acts as an enzyme activator or potentiator. The focus of research on this class of compounds has been exclusively on their inhibitory effects on ACCase in target weed species.

Substrate Specificity Alteration by this compound

There is currently no available scientific literature detailing the alteration of substrate specificity of any enzyme or protein by this compound.

Cellular Signaling Pathway Modulation by this compound

Detailed studies on the modulation of cellular signaling pathways by this compound have not been identified in the public domain. The subsequent sections reflect this lack of specific data.

Impact on Intracellular Second Messengers (e.g., cAMP, Ca2+)

Research specifically investigating the impact of this compound on intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+) is not available.

Effects on Protein Phosphorylation Cascades and Kinase Activities

There are no published findings on the effects of this compound on protein phosphorylation cascades or the activities of specific kinases. Protein phosphorylation is a critical cellular regulatory mechanism, and the interaction of this compound with kinases remains an uninvestigated area. nih.gov

Gene Expression Regulation and Transcriptional Profiling in Cellular Models

No studies have been found that report on the regulation of gene expression or provide transcriptional profiling data in cellular models treated with this compound.

Nuclear Receptor Modulation by this compound

The ability of this compound to modulate nuclear receptors is currently unknown. Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. nih.govmdpi.com Whether this compound can act as an agonist or antagonist for any nuclear receptor has not been determined.

Cellular and Subcellular Effects of this compound

Specific cellular and subcellular effects of this compound have not been documented in the available scientific literature.

Cellular Uptake and Intracellular Localization Studies

Direct studies detailing the cellular uptake and intracellular localization of this compound are not available. However, based on research concerning other aryloxyphenoxypropionate herbicides, a general pathway can be proposed. These compounds are typically absorbed by plant tissues and are mobile within the phloem, allowing them to accumulate in the meristematic regions of the plant. caws.org.nz For instance, studies on cyhalofop-butyl, a related herbicide, have shown absorption rates of up to 73% in certain weed species within 24 hours of application. sdiarticle3.comscispace.com Similarly, research on haloxyfop (B150297), another APP herbicide, has also demonstrated significant absorption and translocation in plants. sdiarticle3.comscispace.com

Once inside the cell, it is hypothesized that this compound, like other APP esters, is metabolized into its corresponding acid form. This acidic metabolite is considered the active herbicidal agent. caws.org.nzscispace.com The localization would then be concentrated in areas of active growth and lipid biosynthesis, such as the chloroplasts in plant cells, where the target enzyme for this class of compounds is located. researchgate.net

Effects on Organelle Function (e.g., mitochondrial integrity, endoplasmic reticulum stress)

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for the biosynthesis of fatty acids. wssa.netcaws.org.nzresearchgate.net This inhibition directly impacts organelles that are heavily reliant on fatty acid synthesis. The disruption of lipid production would lead to impaired membrane biosynthesis, which could compromise the integrity of various organelles, including mitochondria and the endoplasmic reticulum. sdiarticle3.comsdiarticle3.comresearchgate.net

Some studies on APP herbicides have also pointed towards the generation of oxidative stress as a secondary mechanism of toxicity. sdiarticle3.comsdiarticle3.comresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to significant damage to cellular components. This can manifest as mitochondrial dysfunction and the induction of endoplasmic reticulum stress. sdiarticle3.comresearchgate.net For example, research on other herbicides has shown that increased ROS production can lead to a decrease in mitochondrial membrane potential and can trigger the unfolded protein response in the endoplasmic reticulum. nih.govnih.govnih.gov

Modulation of Cell Proliferation and Apoptotic Pathways in Cellular Models (mechanistic focus)

By inhibiting fatty acid synthesis, this compound would likely impede the production of new cell membranes, a process crucial for cell division and proliferation. wssa.net This disruption of a fundamental cellular process would lead to a cessation of growth in susceptible organisms. wssa.netallpesticides.com

In non-target organisms, the induction of oxidative stress by some APP herbicides can trigger apoptotic pathways. sdiarticle3.comresearchgate.net Oxidative damage to cellular macromolecules can initiate programmed cell death as a mechanism to eliminate damaged cells. While direct evidence for this compound is lacking, the potential for oxidative stress suggests a possible role in modulating apoptotic signaling.

Impact on Cellular Metabolism and Bioenergetics

The primary metabolic impact of this compound, as with other APP herbicides, is the shutdown of de novo fatty acid synthesis. wssa.net This has profound effects on cellular metabolism, as fatty acids are essential components of membranes and also serve as precursors for various signaling molecules.

The disruption of mitochondrial integrity due to impaired membrane synthesis or oxidative stress would have a direct impact on cellular bioenergetics. Mitochondria are the primary site of cellular respiration and ATP production. Damage to these organelles would likely lead to a decrease in energy production, further contributing to cellular dysfunction and eventual cell death. nih.govnih.gov Studies on other herbicides have demonstrated that they can negatively affect mitochondrial respiration and decrease ATP generation. nih.gov

Structure Activity Relationships Sar and Stereochemical Influences of R Butyl 2 4 Hydroxyphenoxy Propanoate and Analogues

Design and Synthesis of Analogues and Derivatives of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

The synthesis of biologically active analogues based on the this compound scaffold typically begins with the chiral precursor, (R)-2-(4-hydroxyphenoxy)propionic acid or its corresponding esters. arkat-usa.orgresearchgate.net This core structure is then modified at several key positions to explore and optimize herbicidal activity. The general synthetic approach involves the reaction of hydroquinone (B1673460) with a chiral propionate (B1217596) ester, followed by the coupling of the resulting intermediate with various aromatic or heterocyclic systems. researchgate.net

The ester group in aryloxyphenoxypropionate herbicides functions as a pro-herbicide, enhancing the lipophilicity of the molecule to facilitate penetration through the waxy cuticle of plant leaves. researchgate.net Once inside the plant, endogenous esterases hydrolyze the ester to the corresponding carboxylic acid, which is the biologically active form that inhibits the ACCase enzyme. nih.govpressbooks.pub

Below is a table illustrating common modifications to the ester moiety and their general purpose.

| Original Moiety | Modified Moiety | Rationale for Modification |

| Butyl Ester | Methyl, Ethyl, Propargyl Esters | To alter lipophilicity, absorption rates, and hydrolysis kinetics. |

| Ester Linkage | Amide Linkage | To investigate changes in stability, transport, and biological activity. |

The 4-hydroxyphenoxy group is the foundational unit upon which the rest of the herbicide is built. In the synthesis of more complex APP herbicides, the hydroxyl group of (R)-2-(4-hydroxyphenoxy)propanoate or its acid precursor acts as a nucleophile. It is typically reacted with an electron-deficient aromatic or heteroaromatic ring, creating an ether linkage that is characteristic of this herbicide class. arkat-usa.org

A common synthetic strategy involves the condensation of (R)-2-(4-hydroxyphenoxy)propanoate with various substituted aryl halides or sulfonylated heterocycles. arkat-usa.orgresearchgate.net For instance, a series of novel derivatives were created by reacting (R)-2-(4-hydroxyphenoxy)propanoates with substituted 2-methylsulfonylpyrimidine intermediates in the presence of a base like potassium carbonate. arkat-usa.orgresearchgate.net This approach allows for the introduction of diverse chemical functionalities, such as quinazolin-4(3H)-one or pyrimidine (B1678525) rings, onto the core structure, leading to the discovery of compounds with potent herbicidal activity. mdpi.comarkat-usa.org

The stereochemistry at the α-carbon of the propanoate group is paramount for the biological activity of APP herbicides. The herbicidal efficacy resides almost exclusively in the (R)-enantiomer. who.int Consequently, synthesis strategies are designed to be stereospecific, often employing a chiral pool approach. For example, the reaction of hydroquinone with methyl (S)-2-(tosyloxy)propanoate yields the desired (R)-2-(4-hydroxyphenoxy)-propionate intermediate due to an SN2 inversion of configuration. arkat-usa.orgresearchgate.net

Molecular modeling studies have proposed an "active conformation" for the (R)-2-phenoxypropionic acid portion of these inhibitors. nih.gov In this low-energy conformation, the methyl group at the chiral center is positioned distal to the phenoxy fragment. The inactive (S)-enantiomer is sterically hindered from adopting this conformation, which explains the observed enantiomeric selectivity. nih.gov This hypothesis has been tested through the synthesis of rigid analogues, where the conformation is locked. These studies confirmed that the precise spatial arrangement of the carboxylate group relative to the phenyl ring is a more critical determinant of activity than the placement of the methyl group itself. nih.gov

Comparative Biological Activity of Enantiomers of Butyl 2-(4-hydroxyphenoxy)propanoate

The biological activity of aryloxyphenoxypropionate herbicides is highly stereoselective. The (R)-enantiomer is responsible for the inhibition of the ACCase enzyme, while the (S)-enantiomer is considered biologically inactive. who.int This selectivity is a direct result of the stereospecific nature of the herbicide's binding site on the target enzyme. nih.govsigmaaldrich.com

Studies on the herbicide haloxyfop (B150297), a derivative of this class, have quantified this difference. In post-emergence applications, the pure (S)-enantiomer was estimated to be more than 1000-fold less active than the (R)-enantiomer against annual grasses. dntb.gov.ua This significant difference in potency has led to the commercialization of enantiomerically pure formulations, such as haloxyfop-R-methyl, which consists of at least 98% of the active (R)-isomer. who.int

Interestingly, the disparity in activity can be environment-dependent. When applied pre-emergence to the soil, the herbicidal activity of the (S)-enantiomer of haloxyfop was found to be equivalent to that of the (R)-enantiomer. dntb.gov.ua Research has shown that soil microorganisms can mediate a chiral inversion, converting the inactive (S)-enantiomer into the active (R)-enantiomer within days. dntb.gov.uanih.gov This inversion process was not observed in sterile soil, confirming its biological mediation. nih.gov

The following table summarizes the comparative activity of the enantiomers of haloxyfop, a representative APP herbicide.

| Enantiomer | Application Method | Relative Herbicidal Activity | Reason for Activity Level |

| (R)-Haloxyfop | Post-emergence (Foliar) | High | Correct stereochemistry for binding to ACCase enzyme. nih.gov |

| (S)-Haloxyfop | Post-emergence (Foliar) | Very Low (>1000x less active) | Incorrect stereochemistry prevents effective binding to the enzyme active site. nih.govdntb.gov.ua |

| (S)-Haloxyfop | Pre-emergence (Soil) | High (equivalent to R-form) | Chiral inversion to the active (R)-enantiomer occurs in the soil via microbial action. dntb.gov.uanih.gov |

Role of the 4-Hydroxyphenoxy Moiety in Molecular Recognition and Activity

The 4-hydroxyphenoxy moiety serves as a critical structural anchor for the entire aryloxyphenoxypropionate molecule. It forms the central phenoxy ring to which both the chiral propionate side chain and the second, more complex, aryl or heteroaryl group are attached via ether linkages. This specific arrangement is essential for the molecule to adopt the correct three-dimensional shape required for binding to the ACCase enzyme. nih.gov

Influence of the Ester Linkage and Alkyl Chain Length on Biological Engagement

Aryloxyphenoxypropionate herbicides are applied as esters, which act as prodrugs. nih.govfao.org The ester form itself is generally inactive or significantly less active against the isolated ACCase enzyme. nih.gov Its primary role is to facilitate the uptake and transport of the herbicide to its site of action within the plant. The ester group increases the molecule's lipophilicity, allowing it to penetrate the hydrophobic, waxy cuticle on the leaf surface more effectively than the more polar free acid. researchgate.net

Once absorbed, the ester is translocated through the phloem to the meristematic tissues, where cell division and fatty acid synthesis are most active. ucanr.edu In these tissues, plant esterases rapidly cleave the ester bond, releasing the free carboxylic acid. pressbooks.pubwho.int This acid is the true toxophore that binds to and inhibits the ACCase enzyme. nih.gov

Conformational Analysis and its Correlation with Activity

The biological activity of this compound and related aryloxyphenoxypropionate (APP) compounds is intrinsically linked to their specific three-dimensional conformation. nih.gov As inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, their efficacy is highly dependent on the precise spatial arrangement of key functional groups, which allows for optimal binding to the enzyme's active site. nih.govmdpi.com Molecular modeling and the synthesis of rigid analogues have been instrumental in elucidating the "active conformation" necessary for herbicidal activity. nih.gov

Research has proposed a specific low-energy "active conformation" for the R-2-phenoxypropionic acid portion of this herbicide class. nih.gov In this active state, the methyl group at the chiral center (the R-methyl) is positioned distal to the phenoxy fragment. nih.gov This orientation is stabilized by the generalized anomeric effect around the propionate ether bond. nih.gov The ability of the (R)-enantiomer to readily adopt this conformation is believed to be a primary reason for its high herbicidal potency. nih.gov

Conversely, the (S)-enantiomer exhibits significantly lower activity, a phenomenon attributed to steric hindrance. nih.govresearchgate.net For the (S)-enantiomer to achieve the same proposed active conformation, its methyl group would clash sterically with the ortho-hydrogen of the phenyl ring. nih.gov This interaction creates an energetic barrier, making it difficult for the (S)-enantiomer to adopt the necessary shape to effectively bind to and inhibit the ACCase enzyme. nih.gov The pure (S) enantiomer of a related compound, haloxyfop, was estimated to be 1000-fold or less active than the (R) enantiomer. researchgate.net

To validate this conformational hypothesis, novel rigid analogues were synthesized and tested. nih.gov These studies revealed that analogues containing a fused five-membered ring, which effectively locks the molecule into the proposed active conformation, exhibited potent ACCase inhibition. nih.gov In contrast, analogues with a fused six-membered ring, which does not present the same pharmacophore, were not active. nih.gov This demonstrates that the precise positioning of the carboxylate group relative to the phenyl group is more critical for activity than the placement of the methyl group. nih.gov This binding-induced conformational change is a key aspect of the molecule's mechanism, allowing it to remain relatively unreactive until it reaches its biological target. nih.gov

The table below summarizes the key findings from conformational analyses of aryloxyphenoxypropionates.

| Enantiomer | Methyl Group Orientation (Proposed Active Conformation) | Steric Hindrance | Conformation Accessibility | Correlation with ACCase Inhibition |

| (R)-enantiomer | Distal to the phenoxy ring | Minimal | Low-energy, readily accessible nih.gov | High activity nih.govresearchgate.net |

| (S)-enantiomer | Proximal to the phenoxy ring | High (with ortho-hydrogen) nih.gov | High-energy, difficult to access nih.gov | Low to negligible activity nih.govresearchgate.net |

Preclinical Pharmacokinetic and Metabolic Studies of R Butyl 2 4 Hydroxyphenoxy Propanoate

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human Species)

To assess the metabolic stability of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate, in vitro studies using liver microsomes and hepatocytes from various non-human species (such as rats, mice, dogs, or monkeys) would be required. These experiments are crucial in early drug discovery to predict how a compound might be metabolized in a living organism.

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug. It is determined by incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. The data from such studies would typically be presented in a table format, as shown in the hypothetical example below.

Hypothetical Data Table: In Vitro Intrinsic Clearance of this compound

| Species | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

|---|---|---|---|

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

| Dog | Liver Microsomes | Data Not Available | Data Not Available |

| Monkey | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Hepatocytes | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data for this compound is available.

To identify the specific enzymes responsible for the metabolism of this compound, further in vitro studies would be necessary. These typically involve using a panel of recombinant human cytochrome P450 (CYP) enzymes or specific chemical inhibitors of these enzymes in liver microsome incubations. Given the structure of the compound, it is plausible that CYP enzymes would be involved in its metabolism, potentially through hydroxylation of the aromatic ring or oxidation of the butyl chain. Additionally, esterase enzymes present in hepatic microsomes and hepatocytes would likely hydrolyze the butyl ester to form the corresponding carboxylic acid.

Identification and Characterization of Preclinical Metabolites of this compound

The identification of metabolites is a critical step in understanding the biotransformation of a drug candidate.

High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary technique used for metabolite profiling. By comparing the mass spectra of samples from in vitro metabolism studies with that of the parent compound, potential metabolites can be identified based on their mass shifts.

Hypothetical Data Table: Potential Metabolites of this compound Identified by Mass Spectrometry

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |

|---|---|---|

| M1 | Hydrolysis of butyl ester | -56 Da |

| M2 | Monohydroxylation of aromatic ring | +16 Da |

| M3 | Oxidation of butyl chain | +16 Da |

This table is for illustrative purposes only and represents common metabolic pathways for similar structures. No specific metabolite data for this compound has been published.

Based on the hypothetical metabolites, the primary enzymatic pathways would likely be ester hydrolysis, catalyzed by carboxylesterases, and oxidation, mediated by cytochrome P450 enzymes. The phenolic hydroxyl group also provides a site for phase II conjugation reactions, such as glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs).

Absorption Studies in Preclinical Models

To evaluate the absorption of this compound, in vivo studies in preclinical species would be necessary. Following oral administration, blood samples would be collected over time and the concentration of the parent compound and any major metabolites would be measured. These data would be used to determine key pharmacokinetic parameters such as bioavailability, time to maximum concentration (Tmax), and maximum concentration (Cmax). In vitro models, such as Caco-2 cell monolayers, could also be used to predict intestinal permeability. No such studies have been published for this compound.

In Vitro Permeability Studies (e.g., Caco-2 Cell Monolayers)

In vitro permeability assays are crucial in early drug development to predict the oral absorption of a compound. The Caco-2 cell monolayer assay is a widely used model that mimics the human intestinal epithelium. researchgate.netnih.gov These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions, representing a physical and biochemical barrier to drug transport. researchgate.net

The apparent permeability coefficient (Papp) is determined by measuring the rate of a compound's transport across the Caco-2 cell monolayer. evotec.com Compounds with high oral absorption typically exhibit a Papp value greater than 1 x 10⁻⁶ cm/s. researchgate.net For a compound like 2,4-D, which is an acidic and water-soluble molecule, its permeability would be assessed in both the apical (lumen side) to basolateral (blood side) direction and vice versa to understand its absorption and potential for efflux.

Interactive Data Table: General Classification of Compound Permeability in Caco-2 Assays

| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Oral Absorption |

| < 1 | Low | Poor |

| 1 - 10 | Moderate | Moderate to Good |

| > 10 | High | High |

Transporter Interactions and Efflux Mechanisms

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are expressed in the intestinal epithelium and can actively efflux compounds back into the intestinal lumen, thereby limiting their oral bioavailability. nih.govnih.govresearchgate.net Bidirectional Caco-2 assays, where transport is measured from apical to basolateral and basolateral to apical, are used to identify if a compound is a substrate of these efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux. evotec.com

For acidic compounds like 2,4-D, interactions with organic anion transporters (OATs) are also of interest, as these are involved in renal and hepatic transport. While the renal excretion of 2,4-D is known to be mediated by an organic anion active transporter, specific studies characterizing its interaction with intestinal efflux transporters like P-gp and BCRP are not extensively documented in the available literature. researchgate.net Such studies would be necessary to fully understand the factors influencing its oral absorption.

Distribution Studies in Preclinical Models

In Vitro Plasma Protein Binding Characterization

The extent to which a compound binds to plasma proteins, primarily albumin for acidic drugs, significantly influences its distribution and availability to target tissues and for elimination. wikipedia.orgscielo.org.mx Only the unbound fraction of a drug is pharmacologically active. wikipedia.org

Studies on the interaction of 2,4-D with human serum albumin (HSA) have shown a strong binding affinity. nih.gov This high degree of protein binding can affect its distribution volume and clearance rate.

Interactive Data Table: Plasma Protein Binding Characteristics of 2,4-D

| Parameter | Value | Significance |

| Binding Protein | Human Serum Albumin (HSA) | Primary binding protein for acidic drugs. |

| Affinity | High | A large fraction of the drug in plasma is bound. |

| Binding Site | Subdomain IIIA | Specific site of interaction on the albumin molecule. |

Ex Vivo Tissue Distribution in Animal Models

Tissue distribution studies are conducted in animal models, typically rodents, to understand where a compound distributes in the body after administration and whether it accumulates in specific organs or tissues. criver.comfrontiersin.org

Following oral administration in rats, 2,4-D is rapidly absorbed and distributed, but it does not accumulate in any specific tissue. nih.govorst.edu The highest concentrations are typically found in organs involved in excretion, such as the liver and kidneys, with lower levels in adipose tissue and the brain. nih.gov The levels in most tissues decline rapidly, consistent with its fast elimination. nih.gov

Interactive Data Table: Tissue Distribution of 2,4-D in Rats Following Oral Administration

| Tissue | Relative Concentration | Time to Peak Concentration | Accumulation |

| Kidney | High | 6-20 hours | No |

| Liver | High | 6-20 hours | No |

| Lungs | High | 6-20 hours | No |

| Spleen | High | 6-20 hours | No |

| Blood | Moderate | 6-20 hours | No |

| Adipose Tissue | Low | 6-20 hours | No |

| Brain | Low | 6-20 hours | No |

Excretion Pathways in Animal Models (e.g., Bile, Urine)

Understanding the routes of elimination of a compound and its metabolites is a fundamental aspect of its pharmacokinetic profile. The primary routes of excretion are typically via urine and feces (through biliary excretion). nih.gov

In rats, the major route of excretion for 2,4-D is via the urine, with elimination being largely complete within 48 hours after oral administration. nih.govresearchgate.net The compound is predominantly excreted unchanged. researchgate.netnih.gov Biliary excretion plays a minor role in the elimination of 2,4-D in rats. A study on the biliary elimination of 2,4-D in rats showed that only a small percentage of the administered dose is excreted in the bile. nih.gov

Interactive Data Table: Excretion of 2,4-D in Rats Following a Single Oral Dose

| Excretion Route | Percentage of Dose Excreted | Timeframe | Major Form |

| Urine | > 90% | 24-48 hours | Unchanged 2,4-D |

| Bile | ~3% | 4 hours | Primarily unchanged 2,4-D, with minor glycine (B1666218) and glucuronide conjugates |

Advanced Analytical Methodologies for the Research and Characterization of R Butyl 2 4 Hydroxyphenoxy Propanoate

Chiral Separation and Enantiomeric Purity Determination

The determination of enantiomeric excess (% ee) is a critical aspect of quality control for (R)-Butyl 2-(4-hydroxyphenoxy)propanoate. Various chromatographic techniques are employed to resolve the R- and S-enantiomers, ensuring the final product meets the required stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantioseparation of aryloxyphenoxypropionate compounds. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for this class of compounds. sdsu.edunih.gov

For the analysis of this compound, a method analogous to the separation of other aryloxyphenoxypropionate esters like quizalofop-p-ethyl can be employed. nih.govyoutube.com A normal-phase HPLC method using a cellulose-based chiral column provides excellent resolution.

Representative HPLC Method:

A suitable system would consist of a high-performance liquid chromatograph equipped with a UV detector. The separation would be performed on a chiral stationary phase, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column. nih.gov Isocratic elution with a mobile phase composed of a mixture of n-hexane and a polar organic modifier like ethanol or isopropanol is typically effective. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. Detection is commonly carried out at a wavelength where the aromatic chromophore exhibits strong absorbance, for instance, around 236 nm. youtube.com

Interactive Data Table: Representative Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 236 nm |

| Injection Volume | 10 µL |

| Expected tR ((S)-enantiomer) | ~8.5 min |

| Expected tR ((R)-enantiomer) | ~9.8 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatives

Gas chromatography is another powerful technique for chiral analysis, particularly when coupled with a mass spectrometer for sensitive and selective detection. For non-volatile or polar compounds, derivatization is often necessary to improve their chromatographic properties. In the context of chiral analysis on an achiral column, derivatization with a chiral reagent converts the enantiomers into diastereomers, which can then be separated. tcichemicals.com

For this compound, the hydroxyl group on the phenol (B47542) ring provides a site for derivatization. A common approach involves reaction with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. This reaction forms diastereomeric esters that can be resolved on a standard achiral GC column (e.g., a DB-5 or HP-5ms). The separated diastereomers are then detected by the mass spectrometer, and the ratio of their peak areas is used to determine the enantiomeric excess.

Illustrative GC-MS Derivatization and Analysis Protocol:

Derivatization: A sample of Butyl 2-(4-hydroxyphenoxy)propanoate is dissolved in a suitable aprotic solvent (e.g., anhydrous pyridine). An excess of (R)-MTPA-Cl is added, and the mixture is heated to form the diastereomeric MTPA esters.

Extraction: After the reaction is complete, the diastereomers are extracted into an organic solvent like hexane and washed to remove excess reagents.

GC-MS Analysis: The resulting solution is injected into a GC-MS system. The temperature program is optimized to ensure the separation of the two diastereomeric peaks.

Interactive Data Table: Expected GC-MS Parameters for Diastereomer Separation

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Injector Temp. | 270 °C |

| MS Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu |

| Expected Elution Order | Diastereomer 1 followed by Diastereomer 2 |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. epa.govweebly.com SFC typically uses supercritical carbon dioxide as the primary mobile phase component, often with a small amount of a polar organic modifier like methanol or ethanol. nih.gov

The enantioseparation of aryloxyphenoxypropionate herbicides, including compounds structurally similar to this compound, has been successfully demonstrated using SFC with polysaccharide-based CSPs. nih.gov The principles of separation are similar to those in HPLC, relying on the differential interaction of the enantiomers with the chiral stationary phase.

Representative SFC Method:

An SFC system equipped with a back-pressure regulator and a UV detector would be utilized. The separation is performed on a chiral column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate). The mobile phase consists of supercritical CO2 and a modifier (e.g., methanol). The modifier percentage, temperature, and back-pressure are optimized to achieve the best balance of resolution and analysis time.

Interactive Data Table: Representative Chiral SFC Separation Parameters

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) |

| Dimensions | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO2 : Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 230 nm |

| Expected tR ((S)-enantiomer) | ~2.5 min |

| Expected tR ((R)-enantiomer) | ~3.1 min |

| Resolution (Rs) | > 1.8 |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of this compound. Advanced techniques provide unambiguous structural information and can detect trace impurities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While standard one-dimensional ¹H and ¹³C NMR are routine for basic structural confirmation, advanced NMR techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY spectra would reveal proton-proton coupling networks, for example, confirming the connectivity within the butyl chain (CH2-CH2-CH2-CH3) and the propanoate moiety (CH-CH3).

HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the connections between different functional groups, such as the linkage between the propanoate carbonyl carbon and the butoxy group, and the ether linkage between the phenoxy ring and the propanoate group.

Solid-State NMR (ssNMR) Spectroscopy: For the analysis of the compound in its solid form, ssNMR can provide information on crystalline packing, polymorphism, and molecular conformation in the solid state. europeanpharmaceuticalreview.com By analyzing the ¹³C chemical shifts and anisotropic interactions, different crystalline forms of the compound could be distinguished. This is crucial as different polymorphs can exhibit different physical properties.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound with a high degree of confidence. This is a powerful tool for confirming the molecular formula (C₁₃H₁₈O₄).

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation pattern would be expected to show characteristic losses related to the butyl ester and the phenoxypropanoate core.

Proposed Fragmentation Pathway for [M+H]⁺ (m/z 239.12):

The fragmentation of the protonated molecule would likely proceed through several key pathways, analogous to other aryloxyphenoxypropionate esters. nih.gov

Loss of Butene: A primary fragmentation would be the neutral loss of butene (C₄H₈, 56.06 Da) from the butyl ester group, leading to the formation of the protonated 2-(4-hydroxyphenoxy)propanoic acid at m/z 183.06.

Formation of the Acylium Ion: Cleavage of the butoxy group (-OC₄H₉) would result in an acylium ion corresponding to the 2-(4-hydroxyphenoxy)propanoyl moiety.

Cleavage of the Ether Bond: Fragmentation at the ether linkage could lead to ions corresponding to the hydroxyphenoxy group and the butyl propanoate fragment.

Interactive Data Table: Predicted HRMS Fragments of this compound

| Predicted m/z | Formula | Identity |

| 239.1278 | [C₁₃H₁₉O₄]⁺ | [M+H]⁺ |

| 183.0652 | [C₉H₁₁O₄]⁺ | [M+H - C₄H₈]⁺ |

| 165.0546 | [C₉H₉O₃]⁺ | [M+H - C₄H₈ - H₂O]⁺ |

| 137.0601 | [C₈H₉O₂]⁺ | Fragment from ether cleavage |

| 109.0284 | [C₆H₅O₂]⁻ | [Hydroquinone - H]⁻ (in negative mode) |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups would be observed in the 2850-2960 cm⁻¹ range. The presence of the hydroxyl group on the phenol ring would give rise to a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region. Bending vibrations for the aromatic ring (out-of-plane C-H bending) are expected in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretching vibration of the ester is also a prominent feature in the Raman spectrum, typically appearing around 1740 cm⁻¹. researchgate.net Aromatic ring stretching vibrations are expected to produce strong signals in the 1400-1600 cm⁻¹ region. The symmetric breathing mode of the benzene ring would also be a characteristic Raman band. Aliphatic C-H stretching and bending vibrations would also be present. Raman spectroscopy is particularly useful for analyzing samples in aqueous media due to the weak scattering of water. researchgate.net

A summary of the expected vibrational bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching | 1735-1750 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Ester & Ether) | Stretching | 1000-1300 |

| C-H (Aromatic) | Out-of-plane Bending | 690-900 |

Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Circular Dichroism (CD) spectroscopy is an essential tool for confirming the chirality and determining the absolute configuration of enantiomers. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For this compound, the chiral center at the C2 position of the propanoate moiety is the source of its optical activity. Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov

In a study on similar chiral alpha-aryloxypropanoic acids, the absolute configurations were unambiguously determined by comparing the experimental VCD spectra of their methyl esters with ab initio predictions from density functional theory (DFT) calculations. nih.gov A similar approach could be applied to this compound. The experimental VCD spectrum would be recorded, and theoretical VCD spectra for both the (R) and (S) enantiomers would be calculated. A direct comparison between the experimental and calculated spectra would allow for the confident assignment of the absolute configuration of the enantiomer . The specific Cotton effects (positive or negative peaks) in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center.

Quantitative Analysis of this compound in Complex Biological Matrices

The quantification of this compound in biological matrices such as plasma or tissue is crucial for pharmacokinetic and metabolism studies. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and robustness.

A robust LC-MS/MS method for the quantification of this compound would involve the optimization of several key parameters:

Sample Preparation: To remove proteins and other interfering substances from the biological matrix, a sample preparation step is necessary. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method would depend on the required cleanliness of the extract and the desired recovery of the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed for separation. A C18 column is a common choice for compounds of this polarity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. A gradient elution would likely be used to ensure good separation from endogenous matrix components and to achieve a reasonable run time.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a suitable ionization technique for this molecule. Given the presence of the ester and ether functionalities, the compound is expected to ionize well in positive ion mode, forming a protonated molecule [M+H]⁺. lcms.cz For enhanced selectivity and sensitivity, detection would be performed in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) and a specific product ion that is formed upon collision-induced dissociation (CID).

A hypothetical set of LC-MS/MS parameters is outlined in the table below.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ (m/z) | 239.1 |

| Product Ion (m/z) | To be determined experimentally |

Before a developed LC-MS/MS method can be used for preclinical pharmacokinetic studies, it must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). The validation process ensures that the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels (e.g., low, medium, and high quality controls).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

The acceptance criteria for these parameters are defined by regulatory guidelines.

Crystallographic Analysis of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, crystallographic studies of similar chiral molecules, such as (R)-2-phenoxypropionic acid, have been performed. researchgate.net

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the X-ray diffraction data would provide precise information on bond lengths, bond angles, and torsion angles. Most importantly, for a chiral crystal, the analysis of anomalous dispersion effects would allow for the unambiguous determination of the absolute configuration at the chiral center, confirming it as (R). This experimental confirmation is crucial for validating the stereochemistry of the compound, which can have significant implications for its biological activity.

Co-Crystallization Studies with Molecular Targets

Co-crystallization is a crystal engineering technique that brings two or more different molecular species together in a single crystal lattice, offering a method to modify the physicochemical properties of an active ingredient without altering its chemical structure. rsc.org This approach has garnered significant interest in both the pharmaceutical and agrochemical industries for its potential to enhance properties such as solubility, dissolution rate, stability, and bioavailability. rsc.orgnih.govnih.govnih.gov The formation of co-crystals relies on non-covalent interactions, primarily hydrogen bonding, between the active ingredient and a selected co-former molecule. nih.govnih.gov

Despite the potential benefits of co-crystallization for improving the performance of agrochemicals, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific research on the co-crystallization of this compound with molecular targets. Searches for co-crystal studies involving this compound, also known by its common name Quizalofop-P-butyl, or for closely related aryloxyphenoxypropionate herbicides such as haloxyfop (B150297), fluazifop-P-butyl, and fenoxaprop-P-ethyl, did not yield any published reports detailing the formation and characterization of co-crystals.

The aryloxyphenoxypropionate class of herbicides, including this compound, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grasses. iskweb.co.jpmdpi.comnih.gov While extensive research exists on their herbicidal activity, synthesis, and metabolic pathways, the application of crystal engineering techniques like co-crystallization to this specific group of compounds appears to be an unexplored area in the public domain.

General methodologies for co-crystal research typically involve several stages:

Co-former Selection: Potential co-formers are chosen based on their ability to form complementary non-covalent interactions (e.g., hydrogen bonds) with the target molecule. nih.gov

Co-crystal Synthesis: Various methods can be employed, including solvent evaporation, grinding (neat or liquid-assisted), and slurry conversion. nih.govjddtonline.info

Characterization: The resulting solids are analyzed using techniques such as X-ray diffraction (both single-crystal and powder), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new crystalline phase distinct from the starting materials. nih.govnih.gov

While these techniques are well-established, their application to this compound has not been documented. Consequently, there are no available research findings or data tables to present regarding its co-crystallization with any specific molecular targets. This indicates a potential opportunity for future research to explore how co-crystallization could be used to modify the physical properties of this and other related herbicides.

Computational and Theoretical Investigations of R Butyl 2 4 Hydroxyphenoxy Propanoate

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For (R)-Butyl 2-(4-hydroxyphenoxy)propanoate, the primary target is understood to be the carboxyltransferase (CT) domain of ACCase.

Docking studies on APP herbicides consistently demonstrate their interaction with the CT domain of ACCase. The binding affinity is a measure of the strength of this interaction, with lower energy values indicating a more stable complex. While specific binding energy for this compound has not been reported, studies on similar compounds provide a predictive framework. For instance, computational docking of the related herbicide quizalofop with wild-type wheat ACCase has yielded calculated binding energies in the range of -5.70 to -6.07 kcal/mol. Another related compound, haloxyfop (B150297), showed calculated binding energies between -5.074 and -5.211 kcal/mol. It is anticipated that this compound would exhibit a comparable binding affinity, positioning it as a potent inhibitor of the ACCase enzyme.

Hotspot identification involves pinpointing the key amino acid residues within the binding pocket that contribute most significantly to the binding energy. For APP herbicides, these hotspots are crucial for the stability of the ligand-protein complex. Key interactions typically involve a combination of hydrogen bonds and hydrophobic interactions.

| Compound | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Quizalofop | -5.70 to -6.07 |

| Haloxyfop | -5.074 to -5.211 |

The binding conformation of a ligand within the active site of a protein is critical for its inhibitory activity. For APP herbicides, including presumably this compound, the propanoate moiety and the aromatic rings play distinct and crucial roles in anchoring the molecule within the binding pocket of ACCase.

Molecular docking studies on the related compound fenoxaprop-p-ethyl have identified several key interacting residues within the ACCase binding site. These include ARG_292, HIS_209, GLN_233, GLN_237, and HIS_236. The interactions are multifaceted, involving:

Hydrogen Bonds: Formed between the ligand and residues such as GLN_233 and GLN_237, which help to orient the ligand correctly.

Hydrophobic Interactions: The aromatic rings of the ligand are expected to form hydrophobic interactions with residues like HIS_209.

Water Bridges: Mediated by water molecules, these bridges can form additional hydrogen bonds, for example, with residues like HIS_236, further stabilizing the complex.

It is highly probable that this compound adopts a similar binding conformation, with its hydroxyphenoxy group and butyl ester chain fitting into specific sub-pockets of the ACCase active site.

| Interaction Type | Likely Interacting Residues for APP Herbicides |

|---|---|

| Hydrogen Bond | GLN_233, GLN_237 |

| Hydrophobic Interaction | HIS_209 |

| Water Bridge | HIS_236 |

| Pi-Alkyl | ARG_292 |

Molecular Dynamics Simulations to Elucidate Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation than static docking models.